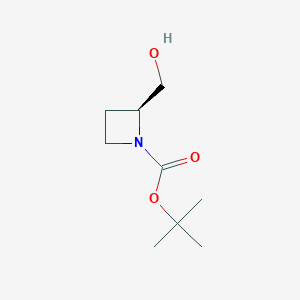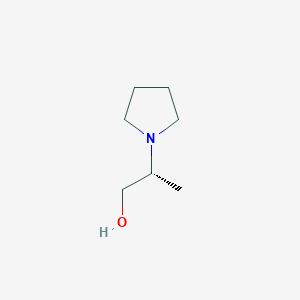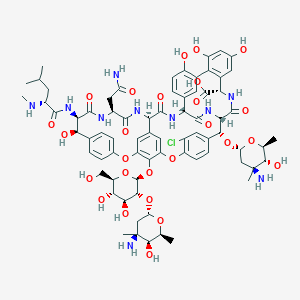
6-(o-Tolyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(o-Tolyl)nicotinic acid, also known as 6-(2-methylphenyl)nicotinic acid, is a compound with the molecular weight of 213.24 . It is a solid substance stored in dry conditions at room temperature .
Synthesis Analysis
While specific synthesis methods for 6-(o-Tolyl)nicotinic acid were not found, a general method for the synthesis of nicotine analogs involves the remodeling of (aza)indole/benzofuran skeletons . Another method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid .Molecular Structure Analysis
The molecular structure of 6-(o-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . The InChI code for the compound is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
6-(o-Tolyl)nicotinic acid is a solid substance . It has a molecular weight of 213.24 . The compound’s InChI code is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Nicotinic acid, also known as vitamin PP, is a naturally occurring pyridine carboxylic acid . It’s an essential nutrient for humans and animals, and is used as an antipelagic agent . Here are some of its applications:
-
Pharmaceutical Use
- Nicotinic acid is used to treat pellagra, a disease of the skin, gastrointestinal tract, and nervous system .
- It helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health .
- The symptoms of nicotinic acid deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .
-
Animal Nutrition
-
Industrial Applications
-
Green Chemistry
- There is a need for new technology for the industrial production of nicotinic acid to meet the needs of green chemistry and not burden the environment .
- Research is being carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQALHJPYJQFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609466 |
Source


|
| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(o-Tolyl)nicotinic acid | |
CAS RN |
175153-32-9 |
Source


|
| Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)






![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
